molecular formula C23H18F6N4O3 B11501921 1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(3,4-dimethylphenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11501921
M. Wt: 512.4 g/mol
InChI Key: XWOIIOUGYNXFDA-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-7-(3-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-7-(3-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrimido[4,5-d][1,3]diazine structure, followed by the introduction of the 3,4-dimethylphenyl and 3-methoxyphenyl groups. The trifluoromethyl groups are then added to the structure. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-7-(3-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-7-(3-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-DIMETHYLPHENYL)-7-(3-METHOXYPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE include other pyrimido[4,5-d][1,3]diazine derivatives with different substituents These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities

Properties

Molecular Formula

C23H18F6N4O3

Molecular Weight

512.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18F6N4O3/c1-11-7-8-14(9-12(11)2)33-18-16(19(34)31-20(33)35)21(22(24,25)26,23(27,28)29)32-17(30-18)13-5-4-6-15(10-13)36-3/h4-10H,1-3H3,(H,30,32)(H,31,34,35)

InChI Key

XWOIIOUGYNXFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC(=CC=C4)OC)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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